molecular formula C15H12N2OS2 B2492409 N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide CAS No. 941877-68-5

N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide

Cat. No.: B2492409
CAS No.: 941877-68-5
M. Wt: 300.39
InChI Key: HGUVVAOUYPRGMV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a (methylthio)benzamide group. This structure is of significant interest in medicinal chemistry and oncology research, particularly for developing novel anticancer agents. Benzothiazole derivatives have demonstrated broad and potent antitumor activities against a diverse panel of human cancer cell lines, including breast (MCF-7), colon, non-small cell lung, and ovarian cancers . The benzamide moiety is a privileged pharmacophore in drug design, often contributing to favorable binding interactions with enzymatic targets . Compounds sharing this hybrid scaffold are frequently investigated as inhibitors of critical cancer targets. Research on analogous structures has shown promise in targeting receptor tyrosine kinases, such as the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), which is overexpressed in several malignancies but has low expression in normal tissues, presenting an attractive target for therapeutic intervention . Other related benzothiazole-amide hybrids have been designed and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway, a key driver of cell proliferation and survival in cancers like breast carcinoma . This compound is provided for research purposes to further explore its potential mechanism of action, efficacy, and selectivity in various biological models. It is intended for use by qualified researchers in laboratory settings only. For Research Use Only (RUO). Not for use in diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUVVAOUYPRGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide typically involves the reaction of 5-amino-2-mercaptobenzothiazole with 3-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide, as anti-tubercular agents.

  • Mechanism and Efficacy : A review focused on various synthetic pathways for benzothiazole derivatives reported that compounds synthesized through methods like Knoevenagel condensation exhibited promising in vitro activity against Mycobacterium tuberculosis (Mtb). The newly synthesized derivatives demonstrated better inhibition potency compared to standard anti-TB drugs, indicating their potential as effective treatments for tuberculosis .
  • Case Studies : Specific derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs), showing significant activity against Mtb strains. For instance, compounds derived from benzothiazole structures displayed MIC values that were competitive with established treatments .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively.

  • Broad-Spectrum Efficacy : In a study examining a series of heteroaryl-benzothiazoles, it was found that these compounds exhibited notable antibacterial activity against Escherichia coli and Candida albicans, with MIC values ranging from 15.6 to 125 µg/mL. The synthesized derivatives outperformed traditional antibiotics such as ampicillin and streptomycin .
  • Toxicity and Selectivity : The low toxicity profile (LD50 between 350–1000 mg/kg) of these compounds further supports their potential for therapeutic use in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of this compound has been documented in multiple studies.

  • Cytotoxic Activity : Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives showed GI50 values (concentration required to inhibit cell growth by 50%) as low as 0.4 µM against the MCF-7 breast cancer cell line .
  • Mechanistic Insights : The anticancer activity has been attributed to the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
Anti-TubercularMycobacterium tuberculosisCompetitive with standards
AntimicrobialE. coli, C. albicans15.6 - 125 µg/mL
AnticancerMCF-7 (breast cancer)GI50 = 0.4 µM
Various cancer cell linesIC50 values ranging from 0.24 - 0.92 µM

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Pyrimidinone-Based Benzamides

The compound N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide (30) shares the 3-(methylthio)benzamide backbone but replaces the benzo[d]thiazole group with a pyrimidinone-pyrazole hybrid.

Piperidine-Linked Benzamides

Compounds such as CCG258205 (14an) and CCG258207 (14ao) feature a piperidine core with fluorophenyl and pyridyl substituents. Unlike N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide, these derivatives prioritize interactions with G protein-coupled receptor kinases (GRKs) due to their extended hydrophobic and hydrogen-bonding motifs .

Pesticidal Derivatives

Derivatives like N-(But-2-yn-1-yl)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)propanamide (P17, P31, P32) share the 3-(methylthio) group but incorporate propanamide and thiazole moieties. These structural modifications enhance pesticidal activity by improving membrane permeability and target specificity in agricultural applications .

Key Findings :

  • Piperidine-linked benzamides exhibit superior synthetic yields (up to 90%) compared to pyrimidinone or cyclopropane derivatives, likely due to optimized coupling conditions .
  • Lower yields in thiazole-cyclopropane derivatives (16–25%) suggest challenges in cyclopropane ring formation or steric hindrance during coupling .

Kinase Inhibition

Piperidine-benzamides (e.g., CCG258205) demonstrate high selectivity for GRK2, a kinase involved in cardiovascular and neurological disorders. In contrast, benzo[d]thiazole-containing compounds may exhibit broader kinase inhibition due to the planar aromatic system’s ability to intercalate into ATP-binding pockets .

Antimicrobial and Pesticidal Activity

Thiazole derivatives (e.g., P17) with 3-(methylthio) groups show potent pesticidal activity, attributed to the sulfur atom’s role in disrupting insect acetylcholinesterase. Benzo[d]thiazole analogues could enhance this effect through increased lipophilicity and metabolic stability .

ADME Properties

The 3-(methylthio) group in all analogues improves metabolic stability by resisting oxidative degradation. However, benzo[d]thiazole’s aromaticity may reduce solubility compared to pyrimidinone or piperidine derivatives, necessitating formulation adjustments for therapeutic use .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Target/Activity
This compound Benzo[d]thiazole + benzamide 3-(methylthio) Hypothesized kinase/pesticide
Pyrimidinone-Benzamide (30) Pyrimidinone-pyrazole 3-(methylthio), ethyl group Adenylyl cyclase inhibition
CCG258205 (14an) Piperidine-fluorophenyl Benzo[d][1,3]dioxol-5-yloxy GRK2 inhibition
P17 (Pesticidal) Thiazole-propanamide Pyridin-3-yl, but-2-yn-1-yl Insecticidal activity

Biological Activity

N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is synthesized through the reaction of 5-amino-2-mercaptobenzothiazole with 3-(methylthio)benzoyl chloride. The synthesis typically involves the use of a base like triethylamine in an organic solvent such as dichloromethane, followed by purification methods like recrystallization or column chromatography to isolate the final product.

2.1 Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit notable anticancer activities. These compounds have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that benzothiazole derivatives can inhibit tumor-associated carbonic anhydrases, which play a crucial role in cancer progression .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
Benzothiazole derivative AU-937 (human macrophage)0.57
Benzothiazole derivative BTHP-1 (human leukemia)0.4
Benzothiazole derivative CB16-F10 (mouse melanoma)TBD

Note: TBD = To Be Determined from further studies.

2.2 Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. Studies suggest that benzothiazole derivatives possess broad-spectrum activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for several strains have been reported to be in the range of 15.6–250 µg/mL .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
E. coli15.6
C. albicans125
Staphylococcus aureusTBD

The mechanism of action for this compound primarily involves its interaction with cellular targets that lead to the inhibition of cancer cell proliferation and induction of apoptosis. It is hypothesized that the compound interferes with key signaling pathways within cells, leading to cell cycle arrest and programmed cell death.

4. Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using crystal violet assays. Results indicated significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents .
  • In Vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound in treating tumors.

Q & A

Basic: What are the established synthetic routes for N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide, and what reaction conditions optimize yield?

Answer:
The compound is synthesized via condensation of 5-aminobenzo[d]thiazole with 3-(methylthio)benzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature . Key considerations:

  • Solvent choice : Polar aprotic solvents like DCM enhance reactivity and prevent side reactions.
  • Base selection : Triethylamine neutralizes HCl byproducts, improving reaction efficiency.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) yields >90% purity.
    For scalability, reflux conditions (e.g., 40–50°C) reduce reaction time by 30–40% without compromising yield .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Standard characterization includes:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm benzo[d]thiazole and benzamide moieties. The methylthio group appears as a singlet near δ 2.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~168 ppm validates the benzamide linkage .
  • Mass spectrometry : Molecular ion peak at m/z 300.4 ([M+H]⁺) matches the molecular formula C₁₄H₁₂N₂S₂ .
  • HPLC : Retention time consistency (e.g., 11–12 min under C18 reverse-phase conditions) ensures purity >95% .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) .
  • Structural analogs : Substitutions on the benzamide or thiazole ring (e.g., halogenation) alter bioactivity. For example:
    • 4-Chloro derivatives (e.g., compound 21 in ) show enhanced antifungal activity (MIC: 2 µg/mL vs. Candida albicans) but reduced anticancer potency .
    • Methylthio retention is critical for kinase inhibition (e.g., IC₅₀ < 1 µM against EGFR in lung cancer models) .
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like tyrosine kinases or DNA gyrase , aligning with experimental IC₅₀ values .

Advanced: What strategies are recommended for optimizing selective oxidation of the methylthio group to sulfoxide/sulfone derivatives?

Answer:
Selective oxidation is achieved using:

  • Selectfluor : Converts methylthio (-SMe) to sulfone (-SO₂Me) in acetonitrile/water (yield: 85–90%) without oxidizing the thiazole ring .
  • mCPBA (meta-chloroperbenzoic acid) : Generates sulfoxide (-SOMe) intermediates at 0°C (stoichiometric control prevents over-oxidation) .
    Key parameters :
  • Solvent polarity : Acetonitrile enhances electrophilic fluorination efficiency.
  • Temperature : Lower temps (0–5°C) minimize side reactions in sulfoxide synthesis.
  • Monitoring : TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) tracks progress .

Advanced: How does the compound’s thiazole-benzamide scaffold influence its pharmacokinetic (PK) properties?

Answer:

  • Lipophilicity : LogP ~3.2 (predicted via ChemDraw) suggests moderate blood-brain barrier penetration but may limit aqueous solubility.
  • Metabolic stability : The methylthio group undergoes CYP450-mediated oxidation (primarily CYP3A4), generating sulfoxide metabolites with extended half-lives (t₁/₂: 6–8 hours in murine models) .
  • SAR insights :
    • N-Methylation of the benzamide (e.g., compound 14an in ) improves oral bioavailability (F%: 45 → 65%) but reduces target binding .
    • Thiazole ring fluorination (e.g., compound F7 in ) enhances metabolic stability (AUC increased by 2.5-fold) .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI M07/M38) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
  • Anticancer :
    • MTT assay : IC₅₀ determination in cancer cell lines (e.g., MCF-7, A549) .
    • Apoptosis : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .
  • Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for kinase targets .

Advanced: How can computational methods guide the design of analogs with improved target specificity?

Answer:

  • Molecular docking : Use PDB structures (e.g., EGFR: 1M17) to model ligand-receptor interactions. For example:
    • The benzamide carbonyl forms hydrogen bonds with Lys721, while the thiazole nitrogen coordinates Mg²⁺ in ATP-binding pockets .
  • QSAR modeling :
    • Electron-withdrawing groups (e.g., -NO₂) at the benzamide 4-position enhance anticancer activity (IC₅₀ improved by 50%) .
    • 3D pharmacophore mapping : Identifies critical features (e.g., hydrogen bond acceptors) for antimicrobial activity .

Basic: What safety and handling protocols are essential for this compound?

Answer:

  • Toxicity : Limited in vivo data; assume LD₅₀ > 500 mg/kg (oral, rodents). Handle with nitrile gloves and lab coats.
  • Storage : -20°C under argon to prevent oxidation of the methylthio group .
  • Waste disposal : Incinerate in compliance with EPA guidelines for sulfur-containing organics .

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